molecular formula C14H10BrN3S B2429978 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol CAS No. 204077-08-7

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2429978
CAS No.: 204077-08-7
M. Wt: 332.22
InChI Key: YDNKKOJZQFGCRA-UHFFFAOYSA-N
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Description

5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a brominated 1,2,4-triazole derivative of interest in chemical and pharmaceutical research. The compound features a 1,2,4-triazole heterocyclic core, a versatile scaffold known for its role in developing bioactive molecules . The specific substitution pattern with bromine at the meta-position of one phenyl ring and an unsubstituted phenyl group at the 4-position provides a unique structural framework for structure-activity relationship (SAR) studies. Researchers can utilize this compound as a key synthetic intermediate to build more complex molecular architectures. The bromine atom serves as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing for the exploration of chemical space in drug discovery programs . While analytical data for this specific compound is limited, its structural analogs demonstrate the general utility of 1,2,4-triazoles in medicinal chemistry . This product is intended for research applications in laboratory settings only. It is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions in a well-ventilated environment, using suitable personal protective equipment. For more detailed information on handling, please refer to the associated Safety Data Sheet.

Properties

IUPAC Name

3-(3-bromophenyl)-4-phenyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10BrN3S/c15-11-6-4-5-10(9-11)13-16-17-14(19)18(13)12-7-2-1-3-8-12/h1-9H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDNKKOJZQFGCRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NNC2=S)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10BrN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204077-08-7
Record name 5-(3-BROMOPHENYL)-4-PHENYL-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol typically involves a multi-step process. One common method starts with the reaction of 3-bromobenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide and may require heating to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to improve yield and purity. This may involve the use of continuous flow reactors, which allow for better control of reaction parameters and more efficient heat transfer. Additionally, the use of catalysts and advanced purification techniques, such as recrystallization and chromatography, can further enhance the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in the presence of a base.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas.

    Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of disulfide derivatives.

    Reduction: Formation of 5-phenyl-4-phenyl-4H-1,2,4-triazole-3-thiol.

    Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is its antimicrobial properties. Research indicates that triazole derivatives exhibit potent activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

A study evaluated the antibacterial activity of various triazole derivatives, including this compound. The results indicated that this compound demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ciprofloxacin .

Antifungal Applications

In addition to antibacterial properties, triazole compounds are widely recognized for their antifungal activity. The triazole ring system is integral to many antifungal agents used in clinical settings.

Case Study: Antifungal Activity

Research has shown that derivatives of 1,2,4-triazoles can effectively inhibit fungal growth. In vitro studies have demonstrated that this compound exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger .

Anti-Cancer Potential

The compound also shows promise in oncology as an anti-cancer agent. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Case Study: Anti-Proliferative Effects

In vitro assays have been conducted to assess the anti-proliferative effects of this compound on several cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3). The results indicated a notable reduction in cell viability at specific concentrations, suggesting its potential as a therapeutic agent in cancer treatment .

Role in Drug Development

The structural characteristics of triazoles make them valuable scaffolds for drug development. The ability to modify the substituents on the triazole ring allows for the optimization of pharmacological properties.

Case Study: Structure-Based Drug Design

Recent studies have focused on structure-based optimization of triazole derivatives to enhance their binding affinity to target proteins involved in disease pathways. Computational docking studies have shown that modifications to the 5-position can significantly improve interaction with biological targets such as enzymes and receptors involved in microbial resistance .

Material Science Applications

Beyond biological applications, this compound has potential uses in materials science, particularly in organic photovoltaics (OPVs).

Case Study: Photovoltaic Properties

Research indicates that certain triazole derivatives can be incorporated into organic photovoltaic devices due to their electronic properties. The incorporation of this compound into polymer matrices has been shown to enhance charge transport and improve overall device efficiency .

Data Summary Table

Application AreaKey FindingsReferences
Antimicrobial ActivitySignificant inhibition against E. coli and S. aureus
Antifungal ActivityEffective against C. albicans and A. niger
Anti-Cancer PotentialReduced cell viability in MCF-7 and PC-3 lines
Drug DevelopmentEnhanced binding affinity through structural optimization
Material ScienceImproved efficiency in organic photovoltaic devices

Mechanism of Action

The mechanism of action of 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol involves its interaction with biological targets, such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. Additionally, the aromatic rings can participate in π-π stacking interactions with aromatic amino acids, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-amine
  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-ol
  • 5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-methyl

Uniqueness

5-(3-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The thiol group allows for the formation of disulfide bonds and covalent interactions with proteins, making it a valuable tool in biochemical studies and drug design .

Biological Activity

5-(3-Bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the class of 1,2,4-triazoles. Its unique structure, characterized by a bromophenyl group at the 5-position, a phenyl group at the 4-position, and a thiol group at the 3-position of the triazole ring, makes it a subject of interest in medicinal chemistry. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties.

  • Molecular Formula : C14H10BrN3S
  • Molecular Weight : 316.22 g/mol
  • CAS Number : 204077-08-7

Synthesis

The synthesis typically involves a multi-step process starting with the reaction of 3-bromobenzaldehyde with phenylhydrazine to form an intermediate hydrazone. This intermediate is cyclized with thiocarbonyldiimidazole to yield the desired triazole-thiol compound. The reaction conditions usually involve solvents such as ethanol or dimethylformamide and may require heating to facilitate cyclization .

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole-3-thiols exhibit significant antimicrobial properties. In a study evaluating various S-substituted derivatives, compounds demonstrated activity against several bacterial strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values ranged from 31.25 to 62.5 μg/mL .

CompoundMIC (μg/mL)Target Organisms
This compound31.25 - 62.5E. coli, S. aureus
Other derivativesVariesP. aeruginosa, C. albicans

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. One notable study assessed its efficacy against Bcl-2-expressing human cancer cell lines. The results showed selective sub-micromolar IC50 growth-inhibitory activity against these cell lines .

CompoundIC50 (μM)Cancer Cell Line
This compound<1Bcl-2-expressing lines
Control (Gossypol)<0.5Bcl-2-expressing lines

The structure–activity relationship (SAR) analysis indicates that modifications in the phenyl substituents can significantly influence biological activity. For instance, electron-donating groups enhance anticancer efficacy while electron-withdrawing groups reduce activity .

Other Pharmacological Activities

Beyond antimicrobial and anticancer activities, this compound has shown promise in other areas:

  • Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects.
  • Enzyme Interaction Studies : It serves as a probe for studying enzyme interactions due to its ability to form stable complexes with metal ions .

Case Studies

  • Antimicrobial Efficacy : A study synthesized various S-substituted derivatives and tested their antimicrobial properties against clinical strains of bacteria and fungi. The results confirmed that modifications at the sulfur atom did not significantly alter the antimicrobial activity.
  • Cancer Cell Line Testing : Another research project focused on the anticancer properties of triazole derivatives against HepG2 liver cancer cells using MTT assays to measure cell viability across different concentrations.

Q & A

Q. Basic

  • Elemental analysis : Validates stoichiometry (C, H, N, S).
  • Spectroscopy :
    • ¹H/¹³C NMR : Identifies substituent positions (e.g., bromophenyl protons resonate at δ 7.2–7.8 ppm) .
    • IR : Confirms thiol (-SH) stretch near 2550 cm⁻¹ and triazole ring vibrations (1450–1600 cm⁻¹) .
  • Chromatography : HPLC-MS or TLC ensures purity (>95%) and detects byproducts .

How can researchers design bioactivity assays to evaluate antimicrobial or cytotoxic properties of this compound?

Q. Advanced

  • Antimicrobial assays : Use standardized MIC (Minimum Inhibitory Concentration) protocols against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., fluconazole) and solvent controls .
  • Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare with non-cancerous cells (e.g., HEK-293) to assess selectivity .
    Data interpretation : Use ANOVA for statistical significance; contradictions in activity may arise from substituent positioning (e.g., bromine at meta vs. para) .

What computational strategies are effective for predicting the molecular targets of this compound?

Q. Advanced

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes like cyclooxygenase-2 (COX-2) or lanosterol 14α-demethylase (CYP51). PDB IDs (e.g., 3LD6 for CYP51) guide ligand-receptor simulations .
  • PASS Online : Predicts bioactivity spectra (e.g., kinase inhibition probability >70%) .
    Validation : Compare docking scores (binding energy ≤ -7 kcal/mol) with experimental IC₅₀ values to prioritize targets .

How can heterocyclic integration (e.g., pyrazole or indole) enhance the compound’s bioactivity?

Q. Advanced

  • Rational design : Fusion of pyrazole fragments (e.g., 5-methyl-pyrazole) improves lipophilicity, enhancing membrane penetration. Indole moieties increase π-π stacking with aromatic enzyme residues .
  • Synthetic optimization : Use Ullmann coupling or SNAr reactions to attach heterocycles. Monitor yields via LC-MS; indole derivatives may require protective groups (e.g., Boc) to prevent side reactions .

What challenges arise in alkylation reactions of the triazole-thiol group, and how can they be mitigated?

Q. Advanced

  • Byproduct formation : Competing S- vs. N-alkylation occurs due to ambident nucleophilicity. Use polar aprotic solvents (e.g., DMF) and alkyl halides with strong leaving groups (e.g., iodobutane) to favor S-alkylation .
  • Purification : Silica gel chromatography (hexane:EtOAc 3:1) separates isomers. Confirm regioselectivity via NOESY (proximity of alkyl protons to triazole ring) .

How should researchers address contradictions in bioactivity data across studies?

Q. Advanced

  • Source analysis : Compare assay conditions (e.g., broth microdilution vs. agar diffusion). Discrepancies in MIC values may stem from inoculum size or incubation time .
  • Structural validation : Re-examine compound purity via XRD or HRMS; impurities (e.g., residual solvents) can skew results .
  • Meta-analysis : Use cheminformatics tools (e.g., PubChem BioActivity) to correlate substituent effects (e.g., bromine vs. chlorine) with activity trends .

What in silico tools are recommended for predicting ADMET properties?

Q. Advanced

  • ADMET prediction : SwissADME or pkCSM estimates bioavailability (%ABS >30%), CYP450 inhibition, and hepatotoxicity. High logP (>3) may indicate poor solubility .
  • Toxicity screening : ProTox-II predicts organ-specific toxicity (e.g., LD₅₀). Triazole-thiols with electron-withdrawing groups (e.g., -Br) often show lower mutagenic risk .

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